N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea
Overview
Description
N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea is a useful research compound. Its molecular formula is C17H13BrFN3OS and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.99467 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Activities
Compounds related to N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea have been explored for various pharmacological activities. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and potent muscle-relaxant properties, which appear to be centrally mediated. These findings suggest that modifications in the chemical structure of urea derivatives can lead to significant pharmacological effects, including separation from other CNS activities like anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).
Cytokinin-like Activity in Plant Biology
Urea derivatives have shown to be positive regulators of cell division and differentiation in plants, acting as synthetic cytokinins. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known for their cytokinin-like activity, which often exceeds that of adenine compounds. This activity is critical in in vitro plant morphogenesis studies, enhancing adventitious root formation and offering insights into the mode of action of these compounds (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Investigations
Research into urea derivatives also includes their potential as enzyme inhibitors and anticancer agents. For example, seventeen urea derivatives were evaluated for their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Additionally, some of these compounds displayed in vitro anticancer activity against prostate cancer cell lines, indicating the therapeutic potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Material Science Applications
In material science, urea derivatives have been utilized in the synthesis of chitin nanofibers using deep eutectic solvents, which are mixtures of choline halide and thiourea. This process highlights the role of urea derivatives in facilitating the production of nanofibers, which have applications in creating bio-nanocomposite gel beads for drug delivery systems (Mukesh et al., 2014).
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3OS/c1-10-15(11-6-8-12(19)9-7-11)21-17(24-10)22-16(23)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUJLDBRQBQNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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